![molecular formula C5H6N2O B101695 4-Hydroxy-5-methylpyrimidine CAS No. 17758-52-0](/img/structure/B101695.png)
4-Hydroxy-5-methylpyrimidine
Overview
Description
4-Hydroxy-5-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H6N2O. It is a derivative of pyrimidine, which is an important electron-rich aromatic heterocycle. Pyrimidines are critical components of DNA and RNA, making them essential to life.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-methylpyridine with an oxidizing agent to form 2-chloro-5-methylpyridine oxynitride. This intermediate is then subjected to nitration using sulfuric acid and nitric acid to yield 2-chloro-4-nitro-5-methylpyridine nitrogen oxide. Reduction of this compound with a reducing agent produces 2-chloro-4-amino-5-methylpyridine, which is finally converted to this compound under the action of a strong alkali .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of raw materials and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
4-Hydroxy-5-methylpyrimidine has been investigated for its potential anticancer effects. Research indicates that it can induce apoptosis in various cancer cell lines, including breast and melanoma cells. The proposed mechanisms include:
- Caspase Activation : The compound activates caspases, leading to programmed cell death.
- Cell Cycle Arrest : It inhibits cell proliferation by causing cell cycle arrest at the G0/G1 phase, effectively reducing tumor growth.
Case Study : In a study involving melanoma cells, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 10 μM), confirmed by flow cytometry analysis showing increased apoptosis rates .
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways:
- Cyclooxygenase Inhibition : It has been shown to suppress COX-2 activity effectively, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- Cytokine Reduction : In vivo studies demonstrated that treatment significantly decreased pro-inflammatory cytokines in models of arthritis.
Data Table: Anti-inflammatory Activity
Compound | IC50 (μmol) | Comparison Drug | IC50 (μmol) |
---|---|---|---|
This compound | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
Synthetic Routes
The synthesis of this compound derivatives has been the subject of extensive research, focusing on optimizing yield and biological activity. Recent developments highlight various synthetic strategies that enhance the compound's pharmacological profile.
Structure-Activity Relationships
The structure-activity relationships (SAR) indicate that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For instance, electron-releasing groups at position 2 enhance anti-inflammatory properties .
Gastrointestinal Disorders
This compound has been explored for its potential in treating gastrointestinal disorders such as peptic ulcers and gastric hyperacidity due to its cytoprotective effects . It acts by inhibiting ethanol-induced ulcer formation in animal models.
Cardiovascular Health
The compound's ability to inhibit leukotriene synthesis positions it as a candidate for treating cardiovascular conditions such as asthma and inflammation-related diseases . Its role as a cytoprotective agent makes it valuable for managing conditions associated with oxidative stress.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and the biological target.
Comparison with Similar Compounds
- 5-Amino-4,6-dihydroxypyrimidine
- 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
- 2-(Diethylamino)-6-methylpyrimidin-4-ol
- 5-Methylpyrimidine-4,6-diol
- 4-Hydroxy-6-methylpyrimidine
Comparison: 4-Hydroxy-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its hydroxyl and methyl groups provide sites for further functionalization, enhancing its utility in various applications .
Biological Activity
4-Hydroxy-5-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being studied for its antimicrobial, anti-inflammatory, and neuroprotective properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
The molecular formula of this compound is CHNO. It features a hydroxyl group (-OH) and a methyl group (-CH) attached to the pyrimidine ring, which significantly influences its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its mechanism may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial growth.
- Receptor Modulation : It could modulate receptor activity related to neurotransmission or immune responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent in clinical settings .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects. It appears to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of this compound. It may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
Several studies have investigated the biological activities of this compound:
- Antimicrobial Study : A study demonstrated that this compound showed promising results against resistant strains of bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .
- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a significant reduction of edema and inflammatory markers compared to control groups .
- Neuroprotection : A recent investigation into the neuroprotective effects revealed that this compound reduced neuronal cell death in vitro under oxidative stress conditions, suggesting its potential role in developing therapies for diseases like Alzheimer's.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Alterations at specific positions on the pyrimidine ring can lead to variations in potency and selectivity against biological targets. The presence of the hydroxyl group is crucial for enhancing hydrogen bonding capabilities, which may contribute to its biological efficacy.
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Hydroxyl group, methyl group | Exhibits antimicrobial and anti-inflammatory properties |
6-Difluoromethyl-4-hydroxy-5-methylpyrimidine | Difluoromethyl group added | Potentially enhances lipophilicity and metabolic stability |
5-Methyl-6-trifluoromethylpyrimidine | Lacks hydroxyl group | Affects hydrogen bonding capability |
Properties
IUPAC Name |
5-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLJOANTPJWIHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170347 | |
Record name | 4-Pyrimidinol, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17758-52-0 | |
Record name | 4-Pyrimidinol, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017758520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyrimidinol, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-4-pyrimidinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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